![molecular formula C16H16N2O2S B2626449 N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide CAS No. 32585-54-9](/img/structure/B2626449.png)

N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

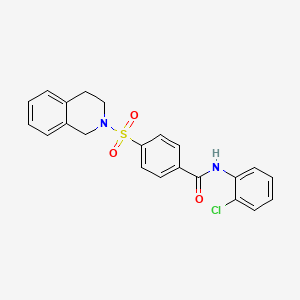

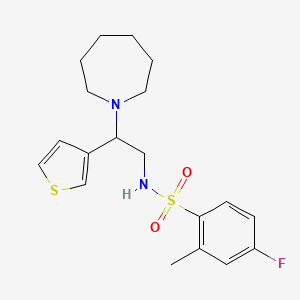

“N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide” is a chemical compound with the CAS Number: 32585-54-9 and a molecular weight of 300.38 . It is a solid at room temperature and should be stored in a dark place, sealed in dry conditions .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a compound was synthesized in high yield through the reaction between tryptamine and naproxen . Another method involved the use of N, N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent for the preparation of amides .

Molecular Structure Analysis

The molecular structure of “N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide” can be represented by the linear formula C16H16N2O2S . The InChI Code for this compound is 1S/C16H16N2O2S/c19-21(20,14-6-2-1-3-7-14)18-11-10-13-12-17-16-9-5-4-8-15(13)16/h1-9,12,17-18H,10-11H2 .

Physical And Chemical Properties Analysis

“N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide” is a solid at room temperature . It has a molecular weight of 300.38 . The compound should be stored in a dark place, sealed in dry conditions .

Scientific Research Applications

Catalytic Applications

- N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide derivatives are involved in catalysis, particularly in transfer hydrogenation of ketones. The study by A. Ruff et al. (2016) highlights how these derivatives, along with related compounds, can be used as pre-catalysts for the transfer hydrogenation of various ketones. This process is important in organic synthesis and chemical manufacturing.

Synthesis of Therapeutic Agents

- Research by Ş. Küçükgüzel et al. (2013) and S. Y. Hassan (2013) describes the synthesis of various derivatives of N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These studies indicate the role of such compounds in developing new therapeutic agents for various diseases.

Antimicrobial and Anticancer Activities

- A paper by Xiaoyan Chen et al. (2020) explores the synthesis of aza-heterocyclic amides through palladium-catalyzed ketenimination, using N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide derivatives. These compounds are investigated for their potential applications in antimicrobial and anticancer treatments.

Antidiabetic Research

- The synthesis of isoindoline-1,3-dione analogues bearing aryl sulfonylurea moieties, including N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide derivatives, shows promising antihyperglycemic activity. This is detailed in the research by I. Eissa (2013), indicating the potential use of these compounds in antidiabetic drug development.

Ligand Applications in Metal Coordination

- The paper by Danielle L Jacobs et al. (2013) discusses the structural and supramolecular properties of N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide derivatives, highlighting their use as ligands in metal coordination. This has implications in the field of coordination chemistry and material science.

Safety and Hazards

The safety information available indicates that “N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide” may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and washing thoroughly after handling (P264) .

properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2S/c19-21(20,14-6-2-1-3-7-14)18-11-10-13-12-17-16-9-5-4-8-15(13)16/h1-9,12,17-18H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDQKZGWJQNLIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49673274 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2626370.png)

![1'-(Pent-4-enoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2626373.png)

![1,7-dimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2626374.png)

![N-[(3R,4S)-4-Hydroxyoxolan-3-yl]-2-methylbenzamide](/img/structure/B2626380.png)

![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2626382.png)

![3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/no-structure.png)

![N-benzyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2626385.png)

![Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate](/img/structure/B2626386.png)